Therapeutic Window: 3.2-Fold Lower IC50 in Primary AML Cells Versus Healthy PBMCs Compared to Standard Cytotoxics
Bromoxib demonstrated a 3.2-fold lower IC50 in primary leukemia cells from AML patients compared to peripheral blood mononuclear cells (PBMCs) from healthy donors . This therapeutic window is mechanistically linked to the compound's dual inhibition of mitochondrial OXPHOS and glycolysis, a property that distinguishes it from conventional cytotoxics such as staurosporine, which does not discriminate between Bcl-2-overexpressing and wild-type cells .
| Evidence Dimension | Differential cytotoxicity (IC50 fold-change) between malignant and healthy cells |
|---|---|
| Target Compound Data | 3.2-fold lower IC50 in primary AML cells vs. healthy donor PBMCs |
| Comparator Or Baseline | Staurosporine: No differential; equipotent in Bcl-2-overexpressing and wild-type Jurkat cells |
| Quantified Difference | 3.2-fold selectivity for AML cells; staurosporine shows 0-fold selectivity (Bcl-2 independent killing) |
| Conditions | Primary AML patient cells vs. healthy donor PBMCs; AlamarBlue viability assay; 24 h incubation |
Why This Matters
This 3.2-fold therapeutic window indicates preferential killing of malignant cells over normal hematopoietic cells, a critical attribute for selecting preclinical anticancer candidates with potentially reduced hematological toxicity.
- [1] Schmitt L, Krings KS, Wolsing A, et al. Targeting mitochondrial metabolism by the mitotoxin bromoxib in leukemia and lymphoma cells. Cell Commun Signal. 2024;22:541. (IC50 data and 3.2-fold comparison to healthy PBMCs). View Source
- [2] Schmitt L, Krings KS, Wolsing A, et al. Targeting mitochondrial metabolism by the mitotoxin bromoxib in leukemia and lymphoma cells. Cell Commun Signal. 2024;22:541. (Bcl-2 overexpression data and staurosporine comparison). View Source
